Thionine
Overview
Description
Thionine, also known as Lauth’s violet, is the salt of a heterocyclic compound . It was first synthesized by Charles Lauth . A variety of salts are known including the chloride and acetate, called respectively this compound chloride and this compound acetate . The dye is structurally related to methylene blue, which also features a phenothiazine core .
Synthesis Analysis
Electropolymerization of this compound was performed to create a stable film on the surface of carbon nanotube paste electrode . Poly(this compound) (PTH) was formed on the CuO/PGE surface by electropolymerisation in ethaline deep eutectic solvent (DES) containing acetic acid dopant .
Molecular Structure Analysis
The three-dimensional structure of thionins shows a compact molecule consisting of two alpha helices and two beta sheets .
Chemical Reactions Analysis
This compound can also be used in place of Schiff reagent in quantitative Feulgen staining of DNA . It can also be used to mediate electron transfer in microbial fuel cells . This compound is a pH-dependent redox indicator with E0 = 0.06 at pH 7.0 .
Physical And Chemical Properties Analysis
This compound has a molar mass of 228.29 g·mol−1 . It is a strongly staining metachromatic dye, which is widely used for biological staining .
Scientific Research Applications
Non-covalent Functionalization of Carbon Nanotubes
Thionine is useful for non-covalent functionalization of carbon nanotubes, enhancing their solubility and introducing NH2 groups on their surface. This functionalization enables further modifications and applications in surface chemistry, including attaching other species like cytochrome C and TiO2 nanoparticles (Li et al., 2004).
Photogalvanic and Dye-Sensitized Solar Cells
This compound is employed in photogalvanic and dye-sensitized solar cells for converting light into chemical energy. Its photophysical properties, affected by aggregation and polymerization, are crucial in these applications. The paper also discusses the kinetics of this compound's electrochemical transfer and photochemical reactions (Iglesias et al., 2005).
Enhancing Fluorescence in Silica Matrix
This compound, an organic fluorescence dye, shows significantly increased fluorescence intensity when encaged in a silica solid matrix. This enhancement, along with a shift in emission wavelength, makes it suitable for solid-state optical sensor applications (Ding et al., 2004).
Ethanol Biosensing
This compound is used in the development of ethanol biosensors. A one-step electrochemical polymerization of this compound-carbon nanofiber nanocomposite with alcohol oxidase forms a biocomposite film for ethanol monitoring. This method offers rapid response, expanded linear response range, and improved analytical capabilities (Wu et al., 2007).
Bioinspired Oxidation of this compound Dyes
In a study on bioinspired and enzymatic oxidation of this compound dyes, thionines were oxidized using iron-porphyrin immobilized on functionalized fumed silica. This method provided insights into catalytic dye oxidation and its mechanisms, emulating ligninolytic peroxidases' active site (Cocco et al., 2017).
Electrochemical Sensing Platform for MicroRNA Detection
This compound-functionalized MoS2 nanosheets have been utilized in a label-free electrochemical sensing platform for detecting microRNA-21. This compound acts as both a reducing agent and a signaling molecule, providing a sensitive detection method for biological samples (Zhu et al., 2017).
Interaction with DNA
This compound's interaction with DNA has been studied using electrochemistry and spectroelectrochemistry. It was found that this compound can insert into the DNA bi-helix structure, affecting DNA's electrochemical properties (Bao-xian, 2003).
Detection of Aromatic Hydrocarbons
This compound is used in detecting polycyclic aromatic hydrocarbons (PAHs). A this compound-functionalized graphene electrochemical sensor exhibited high sensitivity and specificity for detecting tricyclic aromatic hydrocarbons, demonstrating its potential in environmental monitoring (Liu et al., 2014).
One-Electron Reduction Studies
Research on the one-electron reduction of this compound through pulse radiolysis has provided insights into its electron transfer properties and potential applications in redox chemistry (Guha et al., 1987).
Raman Spectroelectrochemical Studies
In-situ Raman spectroelectrochemical studies on this compound covalently bound to gold surfaces have revealed its stability and electrochemical response, offering potential applications in surface chemistry and sensor development (Blacha-Grzechnik et al., 2017).
Mechanism of Action
Target of Action
Thionine, a low-molecular-weight protein found in various plant species, primarily targets bacteria, fungi, yeasts, and various naked cells . The compound’s toxicity requires an electrostatic interaction with the negatively charged phospholipids that make up the membrane of these cells .
Mode of Action
The mode of action of this compound involves either pore formation or a specific interaction with a certain lipid domain after its electrostatic interaction with the cell membrane . This lipid domain might be composed of phosphoinositides, which mediate the transduction of environmental signals in eukaryotes .
Biochemical Pathways
This compound is known to affect several biochemical pathways. It plays a leading role in translation initiation and serves as a precursor of S-adenosylmethis compound (SAM), a cofactor for one-carbon metabolism . This process is responsible for the methylation of DNA, RNA, proteins, and lipids by SAM-dependent methyltransferases . Methylation can have direct biochemical relevance in metabolic reactions .
Result of Action
The primary result of this compound’s action is its toxicity to bacteria, fungi, yeasts, and various naked cells . This toxicity is believed to be due to the compound’s interaction with the cell membrane, leading to pore formation or a specific interaction with a lipid domain . This disrupts the normal functioning of the cell, leading to cell death.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s action, as this compound is a pH-dependent redox indicator . Additionally, the presence of other molecules in the environment, such as phosphoinositides, can also influence the compound’s action
Safety and Hazards
Future Directions
Thionine is increasingly used as a signal reporter in electrochemical DNA/aptamer sensors . The engineered electrocatalytic reaction of this compound-mediated electrochemical reduction of EDTA-Fe (III) will provide a simple signal amplification means for the development of highly sensitive electrochemical biosensors .
properties
IUPAC Name |
(7-aminophenothiazin-3-ylidene)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBBTJXIKFICP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883445 | |
Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
581-64-6 | |
Record name | Thionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thionin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56342 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thionin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-diaminophenothiazin-5-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTT2SAT5H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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